

## A Comprehensive Technical Guide to the Physicochemical Properties of Amlodipine Maleate Crystals

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Amlodipine maleate, a salt of the long-acting dihydropyridine calcium channel blocker amlodipine, is a widely used active pharmaceutical ingredient (API) in the treatment of hypertension and angina. The solid-state properties of amlodipine maleate are of paramount importance as they can significantly influence the drug's stability, solubility, dissolution rate, and ultimately, its bioavailability. This technical guide provides an in-depth overview of the critical physicochemical properties of amlodipine maleate crystals, with a focus on its polymorphic forms. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key analytical techniques are provided.

## **General Physicochemical Properties**

**Amlodipine maleate** is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Chemical Name	3-ethyl 5-methyl 2-[(2- aminoethoxy)methyl]-4-(2- chlorophenyl)-6-methyl-1,4- dihydropyridine-3,5- dicarboxylate maleate	[1]
Molecular Formula	C24H29CIN2O9	[1]
Molecular Weight	524.95 g/mol	[1]
Appearance	White to off-white crystalline powder	[2]

## **Polymorphism of Amlodipine Maleate**

Polymorphism is the ability of a solid material to exist in more than one crystalline form.

Different polymorphs of the same compound can exhibit distinct physicochemical properties. **Amlodipine maleate** is known to exist in at least two polymorphic forms, designated as Form I and Form II.[3]

### **Crystal Structure and Morphology**

Detailed descriptions of the crystal habit for each polymorph are not extensively available in the public literature, but they can be generally characterized by their unique powder X-ray diffraction patterns. The preparation of these forms involves controlled crystallization from specific solvent systems.

#### Preparation of Polymorphic Forms:

- Form I: Can be prepared by dissolving amlodipine base and maleic acid in a solvent such as tertiary butylacetate at an elevated temperature, followed by cooling and filtration.
- Form II: The preparation of Form II is also achieved through controlled crystallization, potentially using different solvent systems or conditions than those for Form I.

### **Data Presentation**



### **Table 1: Solubility of Amlodipine Maleate**

The solubility of **amlodipine maleate** is a critical factor in its dissolution and absorption.

Solvent	Solubility
Water	Sparingly soluble
Methanol	Soluble
Ethanol	Approximately 12.5 mg/mL
DMSO	Soluble (up to 100 mg/mL)
Dimethylformamide (DMF)	Approximately 20 mg/mL

References:

## Table 2: Thermal Properties of Amlodipine Maleate Polymorphs by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference. It is used to characterize the melting point and thermal transitions of crystalline materials.

Polymorphic Form	DSC Peak(s) (°C)
Form I	174.1 and 176.6
Form II	170.2, 173.6, and 175.1

Reference:

## Table 3: Powder X-ray Diffraction (PXRD) Data for Amlodipine Maleate Polymorphs

PXRD is a primary technique for the characterization of crystalline solids. The  $2\theta$  values represent the diffraction angles of X-rays from the crystal lattice planes.



Form I (2θ values)	Form II (2θ values)
4.459	4.421
8.871	8.851
10.593	10.147
11.160	11.421
11.488	12.032
12.700	12.644
13.296	13.071
13.590	13.297
15.694	13.490
17.730	14.435
18.156	14.838
18.608	15.655
19.208	17.052
19.772	17.561
20.126	18.072
20.908	18.611
21.523	19.186
21.964	19.692
22.985	20.078
23.687	21.237
24.584	21.958
25.085	22.912
25.538	23.536



26.269	24.191
26.753	24.493
27.504	25.058
28.095	25.932
29.972	26.264
30.433	26.717
31.175	27.250
31.824	28.051
32.671	29.778
33.564	31.728
34.132	33.512
36.223	33.987
37.836	35.233
38.776	37.085
39.914	40.536

### Reference:

## Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Peak Assignments for Amlodipine

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.



Wavenumber (cm <sup>-1</sup> )	Functional Group Assignment
~3295	N-H stretching (amine)
~3157	Aromatic C-H stretching
~2981	Aliphatic C-H stretching
~1670	C=O stretching (ester)
~1490	Aromatic C=C stretching
~1263	C-O stretching (ester)
~753	C-CI stretching

#### References:

# Experimental Protocols Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions, including melting point and polymorphic transitions, of **amlodipine maleate** crystals.

Apparatus: A calibrated Differential Scanning Calorimeter (e.g., Perkin-Elmer Pyris-6 DSC).

### Procedure:

- Accurately weigh 2-5 mg of the amlodipine maleate crystal sample into an aluminum DSC pan.
- Seal the pan hermetically. An empty sealed pan is used as a reference.
- Place the sample and reference pans into the DSC cell.
- Purge the cell with a continuous flow of nitrogen at a rate of 20-50 mL/min to maintain an inert atmosphere.
- Equilibrate the sample at a starting temperature of approximately 30°C.



- Heat the sample at a constant rate, typically 5-10°C/min, up to a final temperature of approximately 250°C.
- Record the heat flow as a function of temperature.
- Analyze the resulting thermogram to identify endothermic (melting, transitions) and exothermic (crystallization) events.

### **Powder X-ray Diffraction (PXRD)**

Objective: To identify the crystalline form (polymorph) of **amlodipine maleate** and to characterize its crystal lattice structure.

Apparatus: A powder X-ray diffractometer (e.g., Bruker Axs, D8 Advance Powder X-ray Diffractometer) with a Cu K $\alpha$  radiation source.

#### Procedure:

- Prepare the sample by gently grinding the amlodipine maleate crystals into a fine, homogeneous powder using an agate mortar and pestle.
- Mount the powdered sample onto a sample holder, ensuring a flat, level surface.
- Place the sample holder into the diffractometer.
- Set the instrument parameters:
  - X-ray source: Cu K $\alpha$  ( $\lambda$  = 1.5406 Å)
  - Voltage and Current: Typically 40 kV and 40 mA.
  - Scan range (2θ): 2° to 40°.
  - Scan speed or step size/time: e.g., 0.02° per step with a counting time of 1-2 seconds per step.
- Initiate the scan and collect the diffraction data.



- Process the resulting diffractogram to identify the characteristic 2θ peaks and their relative intensities.
- Compare the obtained pattern with reference diffractograms for known polymorphs of amlodipine maleate.

### Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To obtain the infrared spectrum of **amlodipine maleate** for structural elucidation and identification.

Apparatus: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

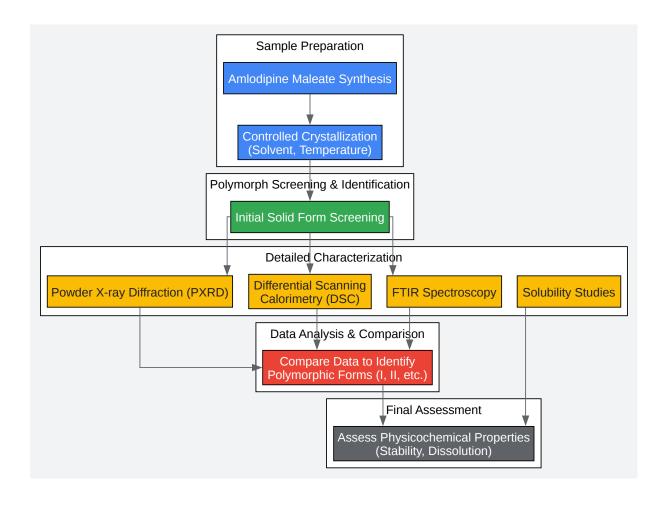
#### Procedure:

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Record a background spectrum of the empty ATR crystal.
- Place a small amount of the amlodipine maleate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
- Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Collect the sample spectrum over a range of 4000 to 400 cm<sup>-1</sup>.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Process the spectrum by performing a background subtraction.
- Identify the characteristic absorption bands and correlate them to the functional groups present in the amlodipine maleate molecule.



## Visualization of Polymorph Characterization Workflow

The following diagram illustrates the logical workflow for the characterization of **amlodipine maleate** polymorphs.



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Caption: Workflow for the characterization of **Amlodipine Maleate** polymorphs.

### Conclusion

The physicochemical properties of **amlodipine maleate** crystals, particularly its polymorphism, are crucial for the development of stable and effective pharmaceutical formulations. This guide has summarized the key properties of **amlodipine maleate** and its known polymorphic forms, Form I and Form II, providing quantitative data from DSC and PXRD analyses. Detailed experimental protocols for the characterization of these forms have also been presented. A thorough understanding and control of these properties are essential for ensuring the quality, safety, and efficacy of **amlodipine maleate** drug products.

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### References

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